molecular formula C12H14ClNO2 B1669216 Clomazone CAS No. 81777-89-1

Clomazone

Cat. No.: B1669216
CAS No.: 81777-89-1
M. Wt: 239.70 g/mol
InChI Key: KIEDNEWSYUYDSN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clomazone is a carotenoid biosynthesis inhibitor . It primarily targets the 1-deoxy-D-xylulose 5-phosphate (DXP) synthase , which is the first enzyme of the non-mevalonate isoprenoid pathway in plastids. This pathway generates isopentenyl pyrophosphate for the biosynthesis of terpenes and terpenoids .

Mode of Action

The mode of action of this compound consists of inducing lipid peroxidation in cells by blocking carotenoid synthesis . This interaction with its targets leads to impaired chloroplast development and pigment loss in susceptible plants .

Biochemical Pathways

This compound’s action affects the non-mevalonate isoprenoid pathway, which is responsible for the biosynthesis of terpenes and terpenoids . By inhibiting DXP synthase, this compound disrupts this pathway, leading to a decrease in the production of these compounds. This results in impaired chloroplast development and pigment loss .

Pharmacokinetics

This compound is highly water-soluble and has a low-to-moderate affinity for soil . It is weakly to moderately persistent in soils with half-lives ranging from 5 to 60 days . It has a weak to moderate soil adsorption coefficient, which means its affinity to sorb to soil is minimal . This makes it a potential threat to groundwater supplies .

Result of Action

The molecular and cellular effects of this compound’s action include impaired chloroplast development and pigment loss in susceptible plants . This is due to the inhibition of carotenoid synthesis, which leads to lipid peroxidation in cells . On a broader scale, this compound can significantly impact soil microbial communities, altering their structure and reducing their complexity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of this compound degradation can be significantly affected by soil microbial activity . Additionally, the herbicide’s impact on soil microbial communities can vary depending on the specific characteristics of the soil . This compound is also susceptible to photolysis, although soil microbial degradation is the major degradative pathway .

Biochemical Analysis

Biochemical Properties

Clomazone interacts with various enzymes and proteins, affecting their function and leading to biochemical alterations. For instance, it has been observed to affect the activity of acetylcholinesterase (AChE), catalase, and glutathione S-transferase (GST) in fish . These interactions can lead to changes in the biochemical parameters of the organism, indicating the herbicide’s role in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in fish, exposure to this compound led to significant alterations in hematological parameters, indicating its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits AChE activity in the brain and muscle, indicating its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has long-term effects on cellular function observed in in vitro or in vivo studies . For example, in fish, hematological and biochemical alterations were observed after exposure to this compound for 96 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in fish, exposure to three concentrations (1, 5, and 10mgL−1) of this compound led to significant alterations in hematological parameters . High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as GST and catalase, affecting metabolic flux or metabolite levels . For example, in fish, this compound exposure led to augmented hepatic activity of GST and hepatic activation of the antioxidant enzyme catalase .

Chemical Reactions Analysis

Clomazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated intermediates.

    Reduction: this compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: this compound can undergo substitution reactions, particularly involving the chlorobenzyl group.

Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, potassium bromate, and ammonium persulfate . Major products formed from these reactions include hydroxylated and dihydroxylated metabolites .

Comparison with Similar Compounds

Clomazone is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

This compound’s unique inhibition of the nonmevalonate isoprenoid pathway sets it apart from other herbicides, making it a valuable tool in weed management.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
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InChI Key

KIEDNEWSYUYDSN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CON(C1=O)CC2=CC=CC=C2Cl)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
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DSSTOX Substance ID

DTXSID1032355
Record name Clomazone
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Molecular Weight

239.70 g/mol
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Physical Description

Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid.
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Boiling Point

275 °C, 527 °F
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Flash Point

4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F
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Solubility

Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C
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Density

1.192 at 25 °C
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Vapor Density

1.192 at 77 °F
Record name COMMAND
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Vapor Pressure

0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg
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Color/Form

Clear colorless to light brown viscous liquid

CAS No.

81777-89-1
Record name Clomazone
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Record name 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl
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Record name COMMAND
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Melting Point

25 °C, 77 °F
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Record name COMMAND
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Synthesis routes and methods

Procedure details

One method for production of COMMAND® is disclosed in U.S. Pat. No. 4,405,357. Such preparation includes adding to a stirred solution of 6.3 grams (0.023 mole) of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide in 45 ml of methanol dropwise a solution of 1.5 grams (0.023 mole) KOH (85% pure) in 25 ml methanol. The addition required 15 minutes and the temperature rose from 24 to 32° C. Upon completion of addition the reaction mixture was stirred for 18 hours at ambient temperature. By-product KCl was removed by filtering the mixture. The filtrate was poured into 500 ml of ice-water. The mixture was extracted with two portions of 250 ml each of methylene chloride. The combined extracts were dried with MgSO4 and filtered. Under reduced pressure the filtrate was concentrated to give 5.2 grams of 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone as an oil.
Name
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomazone
Reactant of Route 2
Clomazone
Reactant of Route 3
Clomazone
Reactant of Route 4
Clomazone
Reactant of Route 5
Clomazone
Reactant of Route 6
Clomazone
Customer
Q & A

ANone: Clomazone must be metabolized to its active form, 5-ketothis compound, which inhibits the enzyme deoxyxylulose 5-phosphate synthase (DXS) []. DXS is a key enzyme in the non-mevalonate isoprenoid pathway, essential for the biosynthesis of chlorophyll, carotenoids, and other important compounds in plants [, ].

ANone: Inhibition of the non-mevalonate pathway by this compound leads to a reduction in the production of chlorophyll and carotenoids, resulting in chlorosis (yellowing) and bleaching in susceptible plants [, , , , ]. This ultimately disrupts photosynthesis and hinders plant growth [, , , , ].

ANone: this compound has the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol.

ANone: While the provided abstracts do not detail specific spectroscopic data, various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], have been used to characterize and quantify this compound and its metabolites in various matrices.

ANone: Research suggests that the formulation of this compound can significantly affect its stability and movement in the environment [, ]. For instance, starch encapsulation can reduce this compound volatilization from soil []. Additionally, microencapsulated formulations have shown increased this compound recovery and decreased losses compared to conventional formulations when applied to sugarcane straw [].

ANone: This section is not applicable, as this compound itself does not exhibit catalytic properties. It acts as an inhibitor rather than a catalyst in biological systems.

ANone: No information regarding the use of computational chemistry or modeling approaches for this compound research is present in the provided abstracts.

ANone: The provided abstracts do not delve into specific SAR studies regarding this compound and its analogues.

ANone: See answer for Section 3. Material Compatibility and Stability.

ANone: While the provided abstracts do not discuss specific SHE regulations, research on this compound degradation [, , ] and its impact on soil microbial communities [] highlights the importance of responsible use and waste management to minimize potential environmental risks.

ANone: PK/PD information is not directly relevant to this context as this compound is a herbicide and not intended for human or animal consumption. Research on its absorption, translocation, and metabolism in plants [, , , , , , , , ] provides insights into its behavior within target organisms.

ANone: Laboratory studies often employ hydroponic systems [, , ] or cell suspension cultures [, ] to assess this compound's effects on plant growth and physiological parameters like chlorophyll and carotenoid content. Field trials [, , , , , , , , ] evaluate this compound's weed control efficacy under various conditions, application timings, and in combination with other herbicides.

ANone: Yes, studies have documented the emergence of this compound resistance in some weed species, particularly late watergrass (Echinochloa phyllopogon) populations in California rice fields [, ].

ANone: Research suggests that enhanced oxidative metabolism plays a significant role in this compound resistance []. Resistant late watergrass plants exhibit increased this compound hydroxylation activity, leading to faster degradation of the herbicide and lower accumulation of the toxic metabolite, 5-ketothis compound [].

ANone: Observations of this compound resistance in late watergrass populations already exhibiting resistance to multiple herbicides with different modes of action [, ] suggest the possibility of cross-resistance mechanisms, potentially related to enhanced cytochrome P450 activity [, ].

ANone: While the provided abstracts focus on this compound's agricultural applications and don't provide a detailed human safety profile, one study investigates the herbicide's potential to induce oxidative stress and inhibit acetylcholinesterase activity in human erythrocytes in vitro []. Further research is crucial for a comprehensive understanding of this compound's potential human health effects.

ANone: Not applicable. This aspect pertains to pharmaceutical development, not herbicide research.

ANone: While the provided abstracts don't explicitly mention specific biomarkers for this compound efficacy or adverse effects, chlorophyll and carotenoid levels serve as indicators of this compound activity in plants [, , ]. Reduced levels of these pigments signal disruption of the non-mevalonate isoprenoid pathway and indicate herbicide efficacy [, , ].

ANone: See answer for Section 2. Structural Characterization.

ANone: this compound's sorption (binding) to soil is influenced by factors like organic carbon content and clay content []. Higher organic matter content generally leads to increased this compound sorption []. This interaction can affect its mobility and availability to plants [].

ANone: Potential concerns include leaching into groundwater, especially in sandy soils [], and impacts on non-target organisms, including soil microbial communities []. Responsible application practices, such as appropriate timing and formulation selection, are crucial to minimize negative environmental impacts.

ANone: The provided abstracts do not delve into the specifics of analytical method validation for this compound quantification.

ANone: This aspect falls outside the scope of the provided research articles, which primarily focus on this compound's efficacy, fate, and impact on plants and the environment.

ANone: Not applicable, as immunogenicity is irrelevant in the context of herbicides like this compound.

ANone: This section is not applicable as it pertains to drug interactions in pharmacological contexts and is not relevant to herbicide research.

ANone: Research suggests that this compound interacts with plant cytochrome P450 enzymes [, ]. While its precise effects on P450 induction or inhibition are not fully elucidated in the abstracts, studies using P450 inhibitors like disulfoton and 1-aminobenzotriazole indicate that these enzymes play a role in both the activation and detoxification of this compound in plants [, ].

ANone: See answer for Section 16. Environmental Impact and Degradation.

ANone: Yes, numerous alternative herbicides are available, and their effectiveness varies depending on the specific weed spectrum, crop tolerance, and application timing. Some examples include:

  • Soybean: Metribuzin [, , ], chlorimuron [], lactofen [], pendimethalin [], imazamox []
  • Rice: Sulfentrazone [], pendimethalin [], trifluralin [, ]
  • Cotton: Fluometuron [], oxyfluorfen [], pendimethalin []
  • Tobacco: Fluazifop-p-butyl, haloxyfop-R-methyl []
  • Cucumber: Naptalam, ethalfluralin []
  • Potato: Metribuzin [], linuron []

ANone: The abstracts highlight the use of various research tools and resources, including:

  • Hydroponic systems and cell suspension cultures for controlled laboratory studies [, , , , ].
  • Field trials to evaluate efficacy and environmental fate under realistic conditions [, , , , , , , , ].
  • Analytical techniques like LC-MS/MS for herbicide quantification and metabolite profiling [, ].
  • Soil inoculation techniques to study microbial degradation [].

ANone: The provided abstracts do not offer a historical overview of this compound development and its significance in the broader context of herbicide research.

ANone: this compound research showcases the intersection of various scientific disciplines, including:

  • Agronomy and Weed Science: Focus on weed control, crop tolerance, and herbicide efficacy [, , , , , , , , ].
  • Plant Physiology and Biochemistry: Investigating the mode of action, metabolic pathways, and resistance mechanisms [, , , , , , , , ].
  • Soil Science and Environmental Chemistry: Examining herbicide degradation, sorption, and potential for leaching and contamination [, , , , , , ].

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